molecular formula C15H15BrN2O3 B1312835 4-Bromo-N-(1,3-dioxohexahydro-1H-isoindol-2(3H)-yl)benzamide CAS No. 816458-39-6

4-Bromo-N-(1,3-dioxohexahydro-1H-isoindol-2(3H)-yl)benzamide

Cat. No. B1312835
M. Wt: 351.19 g/mol
InChI Key: KJDNIXCMYMBSNO-UHFFFAOYSA-N
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Description

The chemical compound “4-Bromo-N-(1,3-dioxohexahydro-1H-isoindol-2(3H)-yl)benzamide” is a versatile material used in various scientific research1. It offers immense potential for studying molecular interactions and drug discovery due to its unique structural features and diverse applications1.


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Scientific Research Applications

Synthesis and Characterization

Synthesis of Novel Compounds : Research has led to the synthesis of various N-allyl and N-piperidyl benzamide derivatives, including those with bromo substituents, showcasing their potential as novel non-peptide CCR5 antagonists and highlighting their significant bioactivities (Cheng De-ju, 2014; H. Bi, 2014). These findings are essential for developing new therapeutic agents.

Metal Complexes Formation : Studies on 4-bromo-N-(di-R-carbamothioyl)benzamide derivatives have elucidated their ability to form complexes with metals like Ni(II) and Cu(II), providing insights into their coordination chemistry and potential applications in material science and catalysis (G. Binzet et al., 2009).

Structural and Molecular Studies

Crystal Structure Analysis : The crystal and molecular structure of certain bromo-substituted benzamide derivatives has been determined, offering valuable information on their molecular arrangement, hydrogen bonding, and interaction patterns. These studies contribute to our understanding of the structural prerequisites for biological activity and material properties (A. Saeed et al., 2020).

Molecular Interactions and Properties : Detailed analyses, including Hirshfeld surface analysis and DFT calculations, have been conducted on antipyrine-like derivatives, revealing the significance of intermolecular interactions in determining the solid-state structures and properties of these compounds (A. Saeed et al., 2020). Such insights are crucial for designing materials with desired physical and chemical characteristics.

Applications in Sensing and Imaging

Fluorescent Sensors and Imaging : Certain derivatives, like the one developed for selective detection of Al3+, demonstrate the potential of bromo-substituted benzamides in creating optical chemosensors. These sensors can be applied in environmental monitoring and bioimaging, showcasing the versatility of these compounds in scientific research (Thangaraj Anand et al., 2018).

properties

IUPAC Name

4-bromo-N-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrN2O3/c16-10-7-5-9(6-8-10)13(19)17-18-14(20)11-3-1-2-4-12(11)15(18)21/h5-8,11-12H,1-4H2,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJDNIXCMYMBSNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)C(=O)N(C2=O)NC(=O)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-N-(1,3-dioxohexahydro-1H-isoindol-2(3H)-yl)benzamide

Synthesis routes and methods

Procedure details

A mixture of cis-cyclohexanedicarboxylic anhydride (150 mg, 0.97 mmol) and 4-bromobenzoic hydrazide (220 mg, 1.02 mmol) in ethanol (10 mL) was heated under argon overnight. The solvent was removed via rotary evaporation. Purification by column chromatography on silica gel using 1/1 hexane/ethyl acetate as eluent provided 179 mg (52%) of the desired product as a white solid.
[Compound]
Name
cis-cyclohexanedicarboxylic anhydride
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
220 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Yield
52%

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